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Compound of Interest

2-(Di-tert-butylphosphino)-2'-(N,N-
Compound Name:
dimethylamino)biphenyl!

Cat. No.: B1349323

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
ligand t-BuDavePhos (CAS 224311-49-3), a critical component in modern catalysis, particularly
in cross-coupling reactions. Due to the proprietary nature of specific spectral data from many
commercial suppliers, this guide focuses on presenting representative data where publicly
available and details the established experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectra for this and similar phosphine ligands.

Spectroscopic Data Summary

While a complete, publicly available dataset of assigned peaks for t-BuDavePhos is not readily
found in the searched literature, the following tables summarize the expected chemical shift
ranges and key infrared absorption bands based on the compound's structure and data for
analogous compounds. This information is crucial for researchers aiming to verify the identity
and purity of their t-BuDavePhos samples.

Table 1: Expected NMR Spectroscopic Data for t-BuDavePhos
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Chemical Shift () Expected
Nucleus o Notes
ppm Multiplicity
Aromatic protons of
1H NMR 7.0-8.0 Multiplet the biphenyl
backbone.
Methyl protons of the
25-3.0 Singlet N,N-dimethylamino
group.
Protons of the two
tert-butyl groups.
1.0-15 Doublet or Singlet Coupling to
phosphorus may be
observed.
Aromatic carbons of
13C NMR 120 - 155 Multiple signals the biphenyl
backbone.
Methyl carbons of the
40 - 50 Single signal N,N-dimethylamino
group.
Carbons of the tert-
butyl groups
30-40 Multiple signals yigrotp
(quaternary and
methyl).
Characteristic
1P NMR 30-50 Singlet chemical shift for
trialkylarylphosphines.
Table 2: Expected IR Absorption Bands for t-BuDavePhos
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Wavenumber (cm~?) Intensity Bond Vibration

3050 - 3000 Medium C-H stretch (aromatic)

9060 - 2850 Strong C-H stretch (aliphatic - t-Bu
and N-Me)

1600 - 1450 Medium-Strong C=C stretch (aromatic)

1470 - 1450 Medium C-H bend (aliphatic)

~1365 Medium C-H bend (t-Bu)

1200 - 1000 Medium C-N stretch

C-H out-of-plane bend
800 - 700 Strong ]
(aromatic)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for
solid organic compounds like t-BuDavePhos.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
o Accurately weigh approximately 5-10 mg of the t-BuDavePhos solid.

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, CeDs, or THF-ds) in a
clean, dry NMR tube. The choice of solvent can influence chemical shifts.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if
necessary.

2. 'H NMR Spectroscopy:
 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e Parameters:
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[e]

Pulse Sequence: Standard single-pulse sequence.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 8-16, depending on sample concentration.

[e]

Spectral Width: Typically 0-12 ppm.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed
by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g.,
CDCls at 7.26 ppm).

. 13C NMR Spectroscopy:
Instrument: A high-resolution NMR spectrometer equipped with a broadband probe.

Parameters:

o

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 128 or more, as 13C is a low-abundance nucleus.

o

Spectral Width: Typically 0-200 ppm.

Processing: Similar to *H NMR, with referencing to the solvent peak (e.g., CDCls at 77.16
ppm).

. 31P NMR Spectroscopy:
Instrument: A high-resolution NMR spectrometer with a multinuclear probe.

Parameters:
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o Pulse Sequence: Proton-decoupled single-pulse sequence.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 32-64.

o Spectral Width: A wide range should be set initially (e.g., -100 to 100 ppm) and then
narrowed based on the observed signal.

Processing: Reference the spectrum externally to a sealed capillary containing 85% H3POa
(6 =0 ppm).

Infrared (IR) Spectroscopy

1.

Sample Preparation (Attenuated Total Reflectance - ATR):

This is the most common and convenient method for solid samples.

Place a small amount of the solid t-BuDavePhos directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

. Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of t-BuDavePhos with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

. Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:
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o Spectral Range: Typically 4000-400 cm™1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32.

e Procedure:
o Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
o Acquire the spectrum of the sample.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
t-BuDavePhos.
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Caption: Workflow for Spectroscopic Characterization of t-BuDavePhos.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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